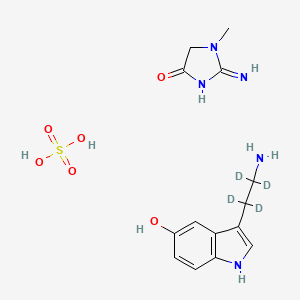
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is a stable isotope-labeled compound. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological functions. The compound is used primarily in scientific research to study metabolic pathways and environmental pollutants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves the incorporation of deuterium atoms into the serotonin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require specific catalysts and controlled environments to ensure the correct isotopic labeling .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the isotopic enrichment and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Scientific Research Applications
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry to study metabolic pathways.
Biology: Helps in tracing metabolic processes in living organisms.
Medicine: Used in pharmacokinetic studies to understand drug metabolism.
Industry: Employed in environmental studies to detect pollutants in air, water, soil, and food
Mechanism of Action
The mechanism of action of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves its interaction with specific molecular targets. As a stable isotope-labeled compound, it does not exert physiological effects like serotonin. Instead, it serves as a tracer to study the pathways and interactions of serotonin in various biological systems. The compound’s deuterium atoms allow for precise tracking using analytical techniques like mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
Serotonin: The parent compound, a neurotransmitter involved in mood regulation.
5-Hydroxytryptamine Creatinine Sulfate: Another derivative used in similar research applications.
Nifedipine-d4: A stable isotope-labeled compound used in pharmacokinetic studies.
Uniqueness
Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is unique due to its specific isotopic labeling, which allows for detailed metabolic and environmental studies. Its stability and precise isotopic enrichment make it a valuable tool in scientific research .
Properties
Molecular Formula |
C14H21N5O6S |
|---|---|
Molecular Weight |
391.44 g/mol |
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)/i3D2,4D2;; |
InChI Key |
WFZKRNIMSVDNBU-XDSDWDJESA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)NC1=N.OS(=O)(=O)O |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12310326.png)

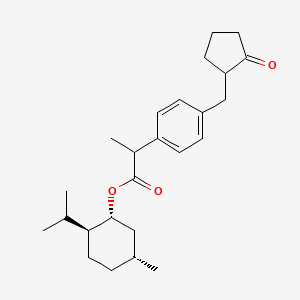
![Methyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B12310344.png)
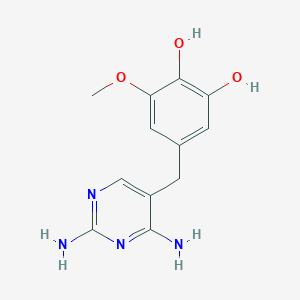

![11-hydroxy-8-methoxy-4-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one](/img/structure/B12310360.png)
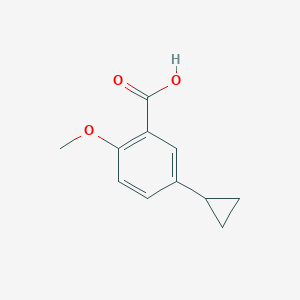
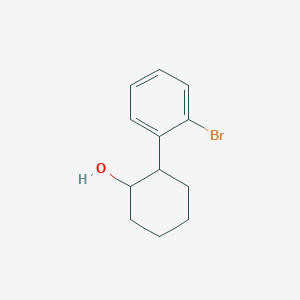

![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)
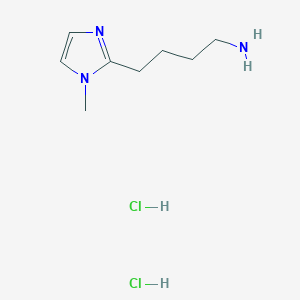
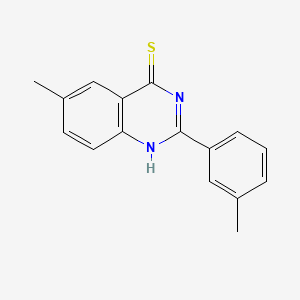
![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
